2,3-Dichloro-N-methyl-4-pyridinecarboxamide

Description

Chemical Identity and Nomenclature

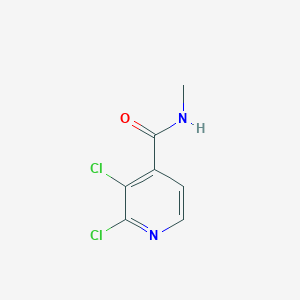

2,3-Dichloro-N-methyl-4-pyridinecarboxamide is a heterocyclic organic compound characterized by a pyridine backbone substituted with chlorine atoms at positions 2 and 3, a methyl carboxamide group at position 4, and a methylamine substituent. Its systematic IUPAC name is 2,3-dichloro-N-methylpyridine-4-carboxamide . The compound is also known by several synonyms, including 2,3-Dichloro-N-methylisonicotinamide and 2,3-dichloro-N-methylpyridine-4-carboxamide, with the CAS Registry Number 329794-24-3 .

The molecular formula is C₇H₆Cl₂N₂O , corresponding to a molecular weight of 205.04 g/mol . Its structural features are defined by the SMILES notation CNC(=O)C1=C(C(=NC=C1)Cl)Cl , which highlights the chloro-substituted pyridine ring and the methyl carboxamide group. A summary of its chemical identity is provided in Table 1.

Table 1: Chemical identity of this compound

| Property | Value |

|---|---|

| IUPAC Name | 2,3-Dichloro-N-methylpyridine-4-carboxamide |

| Molecular Formula | C₇H₆Cl₂N₂O |

| Molecular Weight | 205.04 g/mol |

| CAS Number | 329794-24-3 |

| SMILES | CNC(=O)C1=C(C(=NC=C1)Cl)Cl |

| Key Synonyms | 2,3-Dichloro-N-methylisonicotinamide, MFCD03411652 |

Historical Development and Discovery

The synthetic origins of this compound are intertwined with advancements in pyridine chemistry during the late 20th and early 21st centuries. While its exact discovery timeline is not explicitly documented, the compound likely emerged as an intermediate in pharmaceutical and agrochemical research, where halogenated pyridines are prized for their reactivity and bioactivity.

Early synthetic routes for analogous compounds, such as 2,3-dichloro-5-(trichloromethyl)pyridine, involved chlorination strategies using phosphorus trichloride and chlorine gas under controlled conditions. Modern adaptations employ regioselective amidation and halogenation techniques to achieve precise functionalization of the pyridine ring. For example, the reaction of 2,6-dichloro-3-trifluoromethylpyridine with methylamine derivatives has been optimized to yield chloro-substituted pyridine carboxamides with high regiochemical fidelity.

Significance in Heterocyclic Chemistry

As a member of the pyridine carboxamide family, this compound exemplifies the structural versatility of nitrogen-containing heterocycles. The electron-withdrawing chlorine atoms at positions 2 and 3 enhance the electrophilic character of the pyridine ring, facilitating nucleophilic substitutions and metal-catalyzed cross-coupling reactions. Meanwhile, the methyl carboxamide group serves as a hydrogen-bond donor/acceptor, making the molecule a valuable precursor in drug design.

In medicinal chemistry, derivatives of this compound have been explored as kinase inhibitors and antimicrobial agents. For instance, structurally related pyridine carboxamides exhibit potent activity against protein kinase B (Akt), a target in oncology. The compound’s chloro substituents also improve metabolic stability, a critical factor in optimizing pharmacokinetic profiles.

In agrochemical research, halogenated pyridines are key intermediates for herbicides and insecticides. The dichloro motif in this compound aligns with strategies to enhance ligand-receptor interactions in pest control agents. Recent studies highlight its utility in synthesizing chiral macrocyclic ligands, which are employed in asymmetric catalysis.

Properties

IUPAC Name |

2,3-dichloro-N-methylpyridine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Cl2N2O/c1-10-7(12)4-2-3-11-6(9)5(4)8/h2-3H,1H3,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXUXXWJJQITIQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=C(C(=NC=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10594268 | |

| Record name | 2,3-Dichloro-N-methylpyridine-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10594268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

329794-24-3 | |

| Record name | 2,3-Dichloro-N-methylpyridine-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10594268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Preparation of Pyridinecarboxamide Precursors

A common starting point is the synthesis of 4-methyl-3-pyridinecarboxamide or related intermediates. This can be achieved through:

- Reaction of ethyl acetoacetate with cyanoacetamide in the presence of a base (e.g., KOH) and organic solvents such as methanol or ethanol at 50–80°C for 1–4 hours to form 3-cyano-2,6-dihydroxy-4-methylpyridine derivatives.

- Hydrolysis of cyano-substituted pyridines using ion exchange resins or acid/base catalysis at 60–100°C to yield the corresponding pyridinecarboxamides.

Chlorination of Pyridine Ring

Selective chlorination is critical to introduce chlorine atoms at the 2 and 3 positions:

- Treatment of 3-cyano-2,6-dihydroxy-4-methylpyridine with chlorinating agents such as phosphorus oxychloride (POCl3) or phenylphosphonic dichloride at elevated temperatures (110–180°C) for 6–24 hours produces 3-cyano-2,6-dichloro-4-methylpyridine intermediates.

- This step avoids the formation of unwanted 2,6-dichloropyridine by-products and circumvents nitration steps, improving environmental safety and cost efficiency.

Hydrogenation and Reduction Steps

- Hydrogenation of chlorinated cyano-pyridines over palladium on carbon catalysts under mild conditions (20–100°C, 50–150 psi) converts nitrile groups to amines or amides as needed.

- Hydrogenation typically proceeds in organic solvents such as dimethylformamide or ethyl acetate, with reaction times ranging from 4 to 24 hours.

N-Methylation of the Amide Nitrogen

- The N-methylation step involves reacting the pyridinecarboxamide intermediate with methylating agents under controlled conditions to yield the N-methyl amide functionality.

- Specific conditions for this step are less commonly detailed but generally involve methyl halides or methylating reagents in the presence of bases or catalysts.

Representative Preparation Procedure (Summarized)

| Step | Reaction Description | Reagents/Conditions | Temperature (°C) | Time (hours) | Notes |

|---|---|---|---|---|---|

| 1 | Condensation of ethyl acetoacetate with cyanoacetamide | KOH, methanol/ethanol solvent | 60–80 | 1–4 | Forms 3-cyano-2,6-dihydroxy-4-methylpyridine |

| 2 | Chlorination of dihydroxy pyridine | POCl3 or phenylphosphonic dichloride | 110–180 | 6–24 | Produces 3-cyano-2,6-dichloro-4-methylpyridine |

| 3 | Hydrogenation of cyano group | Pd/C catalyst, DMF or ethyl acetate solvent | 20–100 | 4–24 | Converts cyano to amide or amine groups |

| 4 | Hydrolysis to pyridinecarboxamide | Ion exchange resin or acid/base catalyst | 60–100 | 1–4 | Yields 4-methyl-3-pyridinecarboxamide |

| 5 | N-Methylation of amide nitrogen | Methylating agent (e.g., methyl iodide) | Variable | Variable | Yields this compound |

Analysis and Research Findings

- The avoidance of nitration steps in the preparation reduces hazardous waste and improves scalability for industrial production.

- Chlorination with phosphorus oxychloride is effective for selective dichlorination at the 2 and 3 positions without significant side reactions.

- Hydrogenation under mild conditions ensures high conversion rates of nitrile to amide groups with minimal decomposition.

- Use of ion exchange resins for hydrolysis steps offers a mild and environmentally friendly alternative to strong acids or bases.

Chemical Reactions Analysis

2,3-Dichloro-N-methyl-4-pyridinecarboxamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Neurokinin-1 Receptor Antagonists

One of the prominent applications of 2,3-Dichloro-N-methyl-4-pyridinecarboxamide is its use as an intermediate in the synthesis of neurokinin-1 (NK-1) receptor antagonists. These antagonists are crucial in managing conditions associated with substance P, such as migraine, rheumatoid arthritis, and inflammatory bowel disease. The modulation of NK-1 receptors is linked to therapeutic effects in various central nervous system disorders, including Parkinson's disease and emesis control .

Anticancer Properties

Research has indicated that derivatives of this compound exhibit cell growth inhibitory effects in various cancer models. For instance, it has shown efficacy in inhibiting tumor growth in mouse models and has potential applications in treating cancers such as breast cancer and colon cancer by targeting specific pathways involved in tumor proliferation .

Inhibitory Effects on Angiogenesis

The compound has also been evaluated for its ability to inhibit angiogenesis, particularly in the context of age-related macular degeneration and diabetic retinopathy. Its effectiveness was demonstrated using a VEGF-induced proliferation assay with human umbilical vein endothelial cells (HUVECs) .

Pesticidal Activity

This compound has been investigated for its potential as a pesticide. It shows promise against various pathogens affecting crops, such as downy mildew and Phytophthora rot. Its mode of action involves disrupting cellular processes within the pathogens, making it a candidate for developing new fungicides .

Chemical Intermediates

The compound serves as an important building block in the synthesis of various chemical intermediates used in pharmaceuticals and agrochemicals. Its versatility allows for modifications that can lead to new compounds with tailored biological activities .

Summary of Research Findings

The following table summarizes notable findings regarding the applications of this compound:

Cancer Treatment Study

In a study evaluating the anticancer properties of this compound derivatives, researchers found that specific modifications enhanced their efficacy against solid tumors. The study utilized mouse models to demonstrate significant tumor size reduction compared to control groups, highlighting the compound's potential as a therapeutic agent .

Angiogenesis Inhibition Research

A separate investigation focused on the compound's ability to inhibit angiogenesis through VEGF pathways. Results indicated a marked decrease in endothelial cell proliferation when treated with this compound derivatives, suggesting its utility in treating diseases characterized by abnormal blood vessel growth .

Mechanism of Action

The mechanism of action of 2,3-Dichloro-N-methyl-4-pyridinecarboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

JNJ-47965567

- Structure : 2-(Phenylthio)-N-[[tetrahydro-4-(4-phenyl-1-piperazinyl)-2H-pyran-4-yl]methyl]-3-pyridinecarboxamide

- Molecular Formula : C₂₈H₃₂N₄O₂S

- Key Features :

- Comparison : The absence of chlorine substituents and the presence of a sulfur-containing group reduce lipophilicity compared to this compound. The extended piperazine-pyran system may improve blood-brain barrier penetration.

MSC-5350

- Structure: 5-[2-[5-Chloro-2-[[(5-methoxy-8-quinolinyl)sulfonyl]amino]phenyl]ethynyl]-4-methoxy-N,N-dimethyl-2-pyridinecarboxamide

- Molecular Formula : C₂₇H₂₃ClN₄O₅S

- Key Features: Ethynyl linkage connecting a chlorophenyl group to the pyridine ring. Quinolinyl sulfonyl group, which may confer kinase inhibitory activity. HPLC Purity: ≥98% .

- The dimethyl carboxamide may reduce steric hindrance compared to the N-methyl group.

YM-244769 Dihydrochloride

- Structure: N-[(3-Aminophenyl)methyl]-6-[4-[(3-fluorophenyl)methoxy]phenoxy]-3-pyridinecarboxamide dihydrochloride

- Molecular Formula : C₂₆H₂₂FN₃O₃·2HCl

- Key Features: Fluorophenyl methoxy group and aminophenylmethyl substituents. Dihydrochloride salt, improving aqueous solubility. HPLC Purity: ≥98% .

- Comparison: The fluorine atom and charged dihydrochloride salt enhance polarity, contrasting with the lipophilic dichloro groups in the target compound. The aminophenyl group may facilitate covalent binding to biological targets.

4-Chloro-N-[2-(3-pyridinyl)-4-pyrimidinyl]benzamide

- Structure : 4-Chloro-N-[2-(3-pyridinyl)-4-pyrimidinyl]benzamide

- Molecular Formula : C₁₇H₁₂ClN₃O

- Key Features :

- Pyrimidine-pyridine hybrid core instead of a single pyridine ring.

- Chlorophenyl group at the benzamide position.

- Comparison : The pyrimidine ring introduces additional nitrogen atoms, altering electronic properties and hydrogen-bonding capacity. The single chlorine substituent reduces steric bulk compared to the dichloro analog .

Comparative Data Table

Research Implications

- Structural Activity Relationships (SAR): The dichloro substitution in the target compound likely enhances hydrophobic interactions in biological systems compared to mono-chloro or non-halogenated analogs.

- Synthetic Utility: The N-methyl carboxamide group in this compound simplifies synthesis compared to MSC-5350’s ethynyl-quinolinyl system or YM-244769’s dihydrochloride salt, which require multi-step functionalization .

- Biological Potential: While direct activity data for the target compound is unavailable, analogs like MSC-5350 and YM-244769 demonstrate the importance of appended aromatic and heterocyclic groups in targeting enzymes or receptors .

Biological Activity

2,3-Dichloro-N-methyl-4-pyridinecarboxamide is a chemical compound characterized by its molecular formula and a molecular weight of 205.04 g/mol. This compound has garnered attention in scientific research due to its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory applications.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that this compound can inhibit the growth of various bacterial strains, making it a candidate for further development as an antimicrobial agent. For instance, it has been tested against both Gram-positive and Gram-negative bacteria, demonstrating varying degrees of effectiveness depending on the concentration used .

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has been investigated for its anti-inflammatory effects. It has shown promise in reducing inflammation in various experimental models, suggesting potential therapeutic applications in treating inflammatory diseases. The mechanism of action is believed to involve the inhibition of specific inflammatory pathways, although detailed studies are required to elucidate these mechanisms fully .

The biological activity of this compound is thought to be mediated through its interaction with specific molecular targets within cells. This includes the inhibition of certain enzymes and receptors involved in inflammatory responses and microbial growth. For example, it may inhibit urease activity with reported IC50 values indicating selective inhibition against various targets .

Comparative Analysis

To better understand the biological activity of this compound, it can be compared with related compounds. The following table summarizes key differences in biological activity among selected pyridinecarboxamide derivatives:

| Compound Name | Antimicrobial Activity (IC50) | Anti-inflammatory Activity | Mechanism of Action |

|---|---|---|---|

| This compound | Moderate (varies by strain) | Significant | Inhibition of target enzymes/receptors |

| 4-Chloro-N-methyl-2-pyridinecarboxamide | Lower | Moderate | Similar mechanism; less potent overall |

| 4,6-Dichloro-N-methyl-2-pyridinecarboxamide | High | Low | Different substitution pattern affects reactivity |

Study on Antimicrobial Efficacy

A study published in a peer-reviewed journal examined the antimicrobial efficacy of this compound against several pathogens. The results showed that the compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL. The study concluded that this compound could serve as a lead for developing new antimicrobial agents .

Investigation into Anti-inflammatory Properties

Another research project focused on the anti-inflammatory effects of this compound using an animal model for arthritis. The findings indicated that treatment with this compound resulted in a significant reduction in paw edema compared to control groups. This suggests its potential application in managing inflammatory conditions .

Q & A

Basic Research Questions

What are the optimal synthetic routes for 2,3-Dichloro-N-methyl-4-pyridinecarboxamide, and how can purity (>95%) be ensured?

Methodological Answer:

The synthesis of pyridinecarboxamide derivatives typically involves condensation reactions or functional group transformations. For example, N-methylation of pyridinecarboxamides can be achieved using methyl iodide in the presence of a base like potassium carbonate under reflux conditions . To ensure purity (>95%), employ column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol. Purity validation should use HPLC with a C18 column and UV detection at 254 nm, referencing retention times against known standards .

What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR : Use - and -NMR in DMSO-d6 to confirm the pyridine ring structure, chloro substituents, and N-methyl group. The deshielded proton at C-4 (δ ~8.5 ppm) and methyl group resonance (δ ~3.0 ppm) are diagnostic .

- Mass Spectrometry : High-resolution ESI-MS (positive ion mode) to confirm molecular ion [M+H] and isotopic patterns consistent with two chlorine atoms.

- FT-IR : Peaks at ~1680 cm (amide C=O stretch) and ~650 cm (C-Cl stretch) validate functional groups .

How should researchers handle safety concerns during synthesis?

Methodological Answer:

- PPE : Use nitrile gloves, lab coat, and safety goggles.

- Ventilation : Conduct reactions in a fume hood due to potential release of methyl iodide or chlorine-containing intermediates .

- Waste Disposal : Neutralize acidic/basic residues before disposal. Chlorinated byproducts require segregated hazardous waste protocols .

Advanced Research Questions

How can structural contradictions in crystallographic data be resolved?

Methodological Answer:

If X-ray diffraction data conflicts with computational models (e.g., bond lengths or angles), perform:

Hirshfeld Surface Analysis to assess intermolecular interactions influencing crystal packing .

DFT Calculations (B3LYP/6-311+G(d,p)) to compare optimized gas-phase geometry with experimental data. Discrepancies >5% may indicate crystal lattice effects .

Thermogravimetric Analysis (TGA) to rule out solvent inclusion altering crystallographic parameters .

What strategies address low yields in cross-coupling reactions involving this compound?

Methodological Answer:

- Catalyst Screening : Test Pd(PPh), PdCl(dppf), or Buchwald-Hartwig catalysts under inert atmospheres.

- Solvent Optimization : Use anhydrous DMF or THF with molecular sieves to prevent hydrolysis of chloro groups.

- Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 min at 120°C) to minimize decomposition .

How can researchers validate the compound’s bioactivity in mechanistic studies?

Methodological Answer:

- Enzyme Assays : Use fluorescence-based assays (e.g., Förster resonance energy transfer) to test inhibition of kinase or protease targets.

- Molecular Docking : Perform AutoDock Vina simulations with PyMOL visualization to predict binding modes to active sites (e.g., ATP-binding pockets) .

- SAR Analysis : Synthesize analogs (e.g., 2-fluoro or N-ethyl derivatives) to correlate structural changes with activity trends .

Data Contradiction Analysis

How to reconcile conflicting thermal stability data in TGA/DSC studies?

Methodological Answer:

Contradictions may arise from:

- Sample Purity : Re-run TGA with HPLC-validated samples.

- Heating Rate : Use slower rates (2–5°C/min) to detect subtle decomposition events.

- Atmosphere : Compare nitrogen vs. air environments; oxidative degradation may lower observed stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.